Saturated vs. Aromatic Core: Physicochemical Differentiation of Perhydro-2-phenylaminomethyl-isoindole-1,3-dione from Its Phthalimide Analog
The target compound's hexahydro core yields a molecular weight of 258.32 Da (C15H18N2O2) compared to 252.27 Da (C15H12N2O2) for the aromatic analog 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione (CAS 13314-96-0) [1]. More critically, the saturated scaffold eliminates the planar aromatic benzene ring, fundamentally altering conformational flexibility, electron distribution, and intermolecular interaction potential. For the broader class of N-substituted hexahydro-1H-isoindole-1,3(2H)-diones, computational predictions indicate suitable intestinal absorption and blood-brain barrier penetration, with molecular targets including MAO B, COX-2, and NF-κB [2]—properties not shared by the aromatic phthalimide series, where the flat aromatic core drives different protein-binding modalities.
| Evidence Dimension | Molecular weight, molecular formula, and core scaffold topology |
|---|---|
| Target Compound Data | 258.32 Da; C15H18N2O2; fully saturated hexahydro isoindole core |
| Comparator Or Baseline | 252.27 Da; C15H12N2O2; aromatic isoindole (phthalimide) core (CAS 13314-96-0) |
| Quantified Difference | ΔMW = +6.05 Da; saturation eliminates aromatic ring planarity and π-electron system |
| Conditions | Calculated from molecular formula; spectra confirmed by NMR (DMSO-d6), FTIR, and GC-MS |
Why This Matters
Procurement of the aromatic analog for applications requiring saturated scaffold properties (e.g., CNS penetration studies, distinct protein-binding profiles) will yield structurally irrelevant results, as the core topology difference is fundamental and non-bridgeable.
- [1] SpectraBase. Isoindole-1,3-dione, perhydro-2-phenylaminomethyl-. Compound ID: KdKpwxQSNCx. View Source
- [2] N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. GlobalAuthorID, 2023. Results: suitable intestinal absorption, good BBB and CNS permeabilities, molecular targets MAO B, COX-2, NF-KB. View Source
